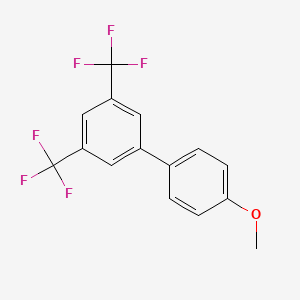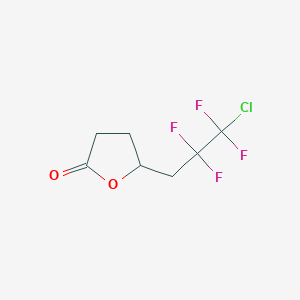
2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a furanone ring with a 3-chloro-2,2,3,3-tetrafluoropropyl substituent, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- typically involves the reaction of a furanone derivative with a chlorotetrafluoropropyl reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and automation can enhance the efficiency and scalability of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydrofuranone derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in appropriate solvents to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized furanone compounds.
Scientific Research Applications
2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro-
- 2(3H)-Furanone, 5-(3-bromo-2,2,3,3-tetrafluoropropyl)dihydro-
- 2(3H)-Furanone, 5-(3-iodo-2,2,3,3-tetrafluoropropyl)dihydro-
Uniqueness
The uniqueness of 2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- lies in its specific substituent, which imparts distinct chemical and physical properties. Compared to similar compounds with different halogen substituents, this compound may exhibit unique reactivity and interactions, making it valuable for specific applications in research and industry.
Properties
CAS No. |
462655-90-9 |
|---|---|
Molecular Formula |
C7H7ClF4O2 |
Molecular Weight |
234.57 g/mol |
IUPAC Name |
5-(3-chloro-2,2,3,3-tetrafluoropropyl)oxolan-2-one |
InChI |
InChI=1S/C7H7ClF4O2/c8-7(11,12)6(9,10)3-4-1-2-5(13)14-4/h4H,1-3H2 |
InChI Key |
BKZOBRXXCNDEGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1CC(C(F)(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)
![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
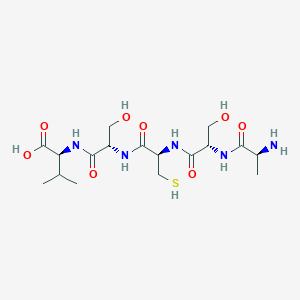
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
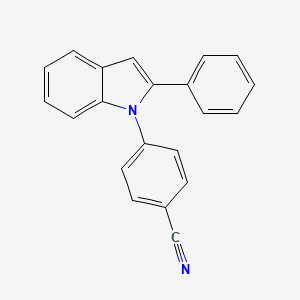
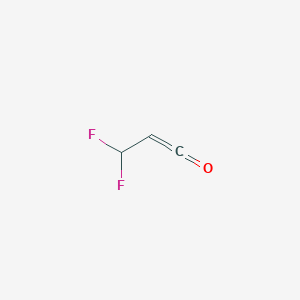
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
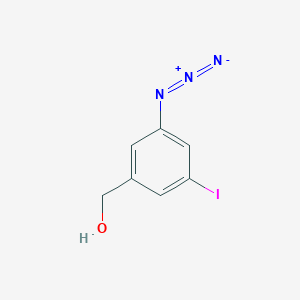

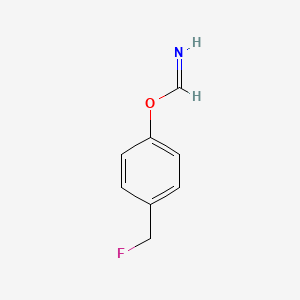
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
